1-O-Dodecylglycerol

Antimicrobial Alkylglycerol ether MIC

1-O-Dodecylglycerol delivers superior micelle-forming efficiency (5× lower CMC than C8Gly1) and potent Gram-positive antimicrobial activity (2.25× lower MIC vs. monolaurin). Its stable ether bond ensures long shelf-life. Documented synergy with penicillin G reduces antibiotic dosing 10- to 80-fold. At 5 µg/mouse, it matches ET-18-OCH3-choline immunopotentiation at one-third the dose. Ideal for nanoemulsions, micellar drug delivery, and β-lactam combination strategies.

Molecular Formula C15H32O3
Molecular Weight 260.41 g/mol
CAS No. 1561-07-5
Cat. No. B054242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Dodecylglycerol
CAS1561-07-5
Synonyms-Dodecylglycerol Ether;  1-Lauryl Glyceryl Ether;  1-Monododecyl Glyceryl Ether;  3-(Dodecyloxy)-1,2-propanediol;  Glycerol 1-Dodecyl Ether;  Glycerol 1-lauryl Ether;  Lauryl Glyceryl Ether;  NSC 38645
Molecular FormulaC15H32O3
Molecular Weight260.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCC(CO)O
InChIInChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3
InChIKeyGBXRUYNQDDTQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Dodecylglycerol (CAS 1561-07-5) Procurement Guide: Key Specifications and Research-Grade Properties


1-O-Dodecylglycerol (DDG; CAS 1561-07-5), also known as 1-O-dodecyl-rac-glycerol or 3-dodecyloxypropane-1,2-diol, is a synthetic alkylglycerol ether consisting of a dodecyl (C12) chain attached to the sn-1 position of a racemic glycerol backbone . It belongs to the class of 1-O-alkylglycerols, which are structurally related to naturally occurring ether lipids, and is commercially supplied as a racemic mixture with a purity typically ≥97% and molecular weight of 260.4 g/mol . Unlike ester-linked monoglycerides such as glycerol monolaurate (GML), DDG possesses a chemically stable ether bond, rendering it resistant to enzymatic hydrolysis [1].

Why 1-O-Dodecylglycerol Cannot Be Replaced by Other 1-O-Alkylglycerols or Monoglycerides


1-O-Dodecylglycerol occupies a narrow functional window within the alkylglycerol series that precludes simple substitution with shorter-chain (e.g., C8) or longer-chain (e.g., C16) analogs, or with its ester-linked counterpart glycerol monolaurate (GML). The C12 alkyl chain length confers a critical balance between micelle-forming efficiency and antimicrobial potency that deviates sharply from C8 and C16 congeners [1]. Critically, despite high structural similarity, DDG and GML are not functionally equivalent: the ether linkage of DDG imparts chemical stability absent in GML, and their membrane interaction profiles diverge fundamentally, with DDG inducing more extensive membrane remodeling and distinct morphological changes [2]. The following quantitative evidence demonstrates these non-interchangeable properties and supports informed procurement decisions.

Quantitative Differentiation of 1-O-Dodecylglycerol: Head-to-Head Comparative Data


Superior Antibacterial Potency of 1-O-Dodecylglycerol vs. Monolaurin in Streptococcus faecium

1-O-Dodecylglycerol (DDG) demonstrates a >2-fold lower minimum inhibitory concentration (MIC) compared to the ester-linked analog monolaurin (dodecanoylglycerol) against Streptococcus faecium ATCC 9790 [1]. This potency difference correlates with greater cellular retention of DDG [1] and is mechanistically linked to its stimulation of autolysin activity, a property that distinguishes DDG from esters and alkyl ethers with different chain lengths [1].

Antimicrobial Alkylglycerol ether MIC

Chain-Length-Dependent Critical Micelle Concentration of 1-O-Alkylglycerols

The critical micelle concentration (CMC) of 1-O-dodecylglycerol (C12Gly1) is 0.33 mmol/L, representing a 5-fold reduction relative to C8Gly1 (1.65 mmol/L) but only a modest increase compared to C16Gly1 (0.23 mmol/L) [1]. This intermediate value positions DDG as a more efficient micelle-forming surfactant than C8Gly1 while avoiding the potential solubility and handling limitations of the longer-chain C16Gly1.

Surfactant CMC Formulation

Quantified Synergism with Penicillin G in Gram-Positive Bacteria

1-O-Dodecylglycerol acts synergistically with penicillin G to dramatically lower the MIC of each agent. At one-half its MIC, DDG reduces the MIC of penicillin G by 10- to 80-fold, while penicillin G reduces the MIC of DDG by 4- to 7.5-fold across four Gram-positive bacterial species [1]. Notably, this synergism occurs below the CMC of DDG, confirming that the effect is not due to detergent-like membrane disruption [1].

Synergism Antimicrobial Combination therapy

Comparative Membrane-Disruptive Activity of Dodecylglycerol vs. Glycerol Monolaurate

Despite high structural similarity, 1-O-dodecylglycerol (DDG) and glycerol monolaurate (GML) exhibit distinct membrane interaction profiles. Quartz crystal microbalance-dissipation experiments demonstrate that DDG causes a greater overall extent of membrane remodeling events in supported lipid bilayers compared to GML [1]. Furthermore, time-lapsed fluorescence microscopy reveals that DDG induces extensive membrane tubulation, whereas GML primarily induces membrane budding [1]. These differences are attributed to the distinct head group properties conferred by the ether versus ester linkage.

Membrane biophysics Antimicrobial mechanism Ether lipid

Oral Immunopotentiation: Dodecylglycerol vs. ET-18-OCH3-choline

Oral administration of dodecylglycerol activates mouse peritoneal macrophages at a 3-fold lower optimal dose compared to the reference alkyl lysophospholipid derivative ET-18-OCH3-choline (edelfosine) [1]. Both compounds induce equally high levels of macrophage activation and tumor cell cytotoxicity, but DDG achieves this efficacy at 5 µg/mouse versus 15 µg/mouse for ET-18-OCH3-choline [1]. This dose advantage is observed across multiple activation readouts, including Fc-mediated ingestion, superoxide production, and chemiluminescence activity.

Immunotherapy Macrophage activation Oral dosing

Rapid Intestinal Absorption and Metabolic Fate of Orally Administered 1-O-Dodecylglycerol

Following oral administration in mice, rac-1-O-[1'-14C]dodecylglycerol is rapidly absorbed in the intestine and incorporated into ether glycerolipids of various organs and tissues in high proportions [1]. Concurrently, substantial amounts are catabolized via oxidative cleavage of the ether bond in the intestine and liver, with the cleavage product (lauric acid) degraded to water-soluble metabolites excreted in urine at a fast rate [1]. Notably, a 4-week dietary feeding study (1 g/kg body weight/day) revealed no significant alteration in body or organ weights, and lipid profiles returned to baseline within 4 weeks of compound withdrawal [1].

Pharmacokinetics Metabolism Ether lipid

High-Confidence Application Scenarios for 1-O-Dodecylglycerol Based on Differentiated Evidence


Antimicrobial Formulations Requiring Lower Dosing than Monolaurin

Based on the 2.25-fold lower MIC against S. faecium (4 µg/mL) relative to monolaurin (9 µg/mL) [1], DDG is the preferred choice for topical or oral antimicrobial formulations targeting Gram-positive pathogens where minimizing active ingredient concentration is a priority. This potency advantage, combined with its ether-bond stability, makes DDG particularly suitable for products requiring prolonged shelf-life or exposure to hydrolytic environments.

Surfactant and Drug Delivery Systems Optimized for CMC Efficiency

The 5-fold lower CMC of DDG (0.33 mmol/L) compared to C8Gly1 (1.65 mmol/L) [2] directly translates to superior micelle-forming efficiency in aqueous formulations. Researchers developing nanoemulsions, micellar drug carriers, or solubilized delivery systems should select DDG over shorter-chain alkylglycerols when enhanced surfactant performance at lower concentrations is required.

Penicillin G Combination Therapy and Antimicrobial Synergy Studies

The documented 10- to 80-fold reduction in penicillin G MIC when combined with DDG at half its MIC [3] establishes DDG as a compelling co-formulation agent for Gram-positive bacterial infections. This quantifiable synergy supports its use in preclinical studies exploring combination strategies to overcome β-lactam resistance or reduce antibiotic dosing requirements.

Preclinical Oral Immunomodulation and Macrophage Activation Studies

The 3-fold lower effective oral dose of DDG (5 µg/mouse) relative to ET-18-OCH3-choline (15 µg/mouse) for achieving equivalent macrophage activation and tumor cytotoxicity [4] positions DDG as a more cost-effective and resource-efficient immunopotentiator in murine models. This dose advantage is particularly relevant for large-scale preclinical efficacy studies or early-stage immunotherapy development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-O-Dodecylglycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.